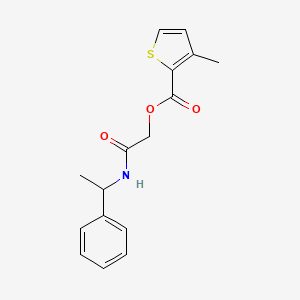

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-8-9-21-15(11)16(19)20-10-14(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQACKLTZRWXQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-amino-2-oxo-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analog: JNJ-63533054 (GPR139 Agonist)

Compound: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl) benzamide (JNJ-63533054) .

- Key Structural Differences :

- Core : Benzamide (aromatic benzene) vs. thiophene carboxylate.

- Substituents : Chlorine atom at the 3-position of the benzamide vs. 3-methyl group on the thiophene ring.

- Functional Insights: JNJ-63533054 is a potent GPR139 agonist with low nM affinity, selectively activated by L-Trp and L-Phe . The 2-oxoethylamino-1-phenylethyl moiety is conserved, suggesting this group may play a critical role in receptor binding.

Thiophene-Based Analog: Ethyl 2-{[1-(2-Furoylamino)-2-oxo-2-phenylethyl]amino}-4-phenyl-3-thiophenecarboxylate

Compound: Ethyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-4-phenyl-3-thiophenecarboxylate (CAS: 306279-00-5) .

- Key Structural Differences: Substituents: Additional 4-phenyl group on the thiophene ring and a furoylamino moiety vs. 3-methyl and simpler 1-phenylethyl groups. Molecular Complexity: Higher molar mass (474.53 g/mol) compared to the target compound’s estimated mass (~350–400 g/mol).

- Physicochemical Properties :

Peptide-Inspired Analogs from Pharmacopeial Forum

Compounds :

- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid.

- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .

- Key Differences :

- Backbone : Complex peptide-like structures with thiazolidine or bicyclic systems vs. simpler ester-amide hybrids.

- Functional Groups : Carboxylic acid termini and rigid bicyclic frameworks, which likely influence bioavailability and target selectivity.

Data Table: Comparative Analysis

Research Implications and Gaps

- Structural Motifs: The 2-oxoethylamino-1-phenylethyl group appears critical for receptor interactions, as seen in GPR139 agonists .

- Thiophene vs. Benzamide : Thiophene derivatives may offer improved metabolic stability over benzamides but require empirical validation.

- Data Limitations : Predicted properties (e.g., boiling point, pKa) for the target compound are unavailable, highlighting the need for experimental studies.

Biological Activity

2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N1O3S |

| Molecular Weight | 303.37 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=CC=CC=C1)N(C(=O)COC(=O)C2=C(SC=C2))C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to act as an enzyme inhibitor, modulating biochemical pathways that are crucial in various physiological processes.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with certain receptors, influencing signaling pathways that govern cellular responses.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic properties : Its ability to modulate pain pathways indicates potential use as an analgesic agent.

- Anticancer activity : Some research has explored its efficacy against cancer cell lines, suggesting it may induce apoptosis in cancer cells through its mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- In vitro Studies : A study demonstrated that structurally similar compounds exhibited significant inhibition of cancer cell proliferation at micromolar concentrations. This suggests that the target compound may possess similar properties .

- Local Anesthetic Activity : Research on related aminoester derivatives showed promising results in local anesthetic activity, indicating that modifications to the structure can lead to significant biological effects .

- Mechanistic Insights : A detailed investigation into the interactions of similar compounds with cellular targets revealed specific binding affinities and inhibition profiles, providing a framework for understanding how this compound might function at a molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.